molecular formula C13H10FN5O2 B2531408 4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1795295-47-4

4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2531408
CAS RN: 1795295-47-4
M. Wt: 287.254
InChI Key: MPBWOJWCWXBBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide" is a molecule that likely contains several functional groups, including a fluorophenyl ring, a methylisoxazole, and a triazole carboxamide. These types of structures are often explored for their potential biological activities, such as antitumor or antimicrobial properties.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the need for regioselective introduction of the fluorine atom. For instance, the synthesis of fluorinated benzothiazoles involves a Jacobsen cyclization and modifications to obtain pure samples of target compounds . Similarly, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative with a fluorophenyl group was achieved through condensation reactions and saponification . These methods could potentially be adapted for the synthesis of the compound , considering the presence of the fluorophenyl moiety.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often determined using crystallography, as seen in the studies of fluorinated pyrazolo[1,5-a]pyrimidine and indazole derivatives . These structures can provide insights into the conformation and potential reactive sites of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions. For example, a benzotriazole derivative was synthesized and its chemical behavior was evaluated through common reactions . The presence of a triazole ring in the compound of interest suggests that similar reactions could be applicable for its functionalization or for probing its chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity . The antimicrobial activity of triazole derivatives has been demonstrated, suggesting that the compound may also possess such properties .

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of heterocyclic compounds through catalyst- and solvent-free conditions has been developed. This methodology, which utilizes microwave-assisted Fries rearrangement, highlights the importance of heterocyclic amides as intermediates in the preparation of complex structures, showcasing the potential utility of similar compounds in synthetic organic chemistry (Moreno-Fuquen et al., 2019).

Synthesis and Characterization of Research Chemicals

The synthesis and analytical characterization of novel compounds with potential as research chemicals have been reported. Such studies underline the importance of correct identification and characterization for the advancement of scientific knowledge and potential therapeutic applications (McLaughlin et al., 2016).

Antitumor Activity

Research into fluorinated benzothiazoles has shown potent cytotoxicity in vitro against certain cancer cell lines, indicating the significance of structural modifications for enhancing biological activity. These findings suggest the relevance of exploring similar compounds for antitumor applications (Hutchinson et al., 2001).

properties

IUPAC Name

5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c1-7-6-10(18-21-7)15-13(20)12-11(16-19-17-12)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBWOJWCWXBBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.